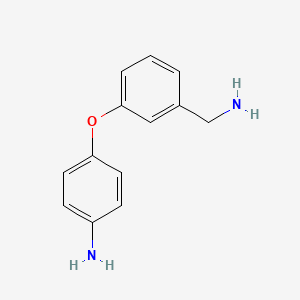![molecular formula C12H16Cl3NO B8271332 4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride CAS No. 553631-65-5](/img/structure/B8271332.png)
4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 3,4-dichlorophenol with formaldehyde to form 3,4-dichlorophenoxymethanol. This intermediate is then reacted with piperidine under acidic conditions to yield 4-[(3,4-Dichlorophenoxy)methyl]piperidine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Análisis De Reacciones Químicas
4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the phenoxy group. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving receptor-ligand interactions and enzyme inhibition.
Medicine: Research into potential therapeutic applications, including its effects on neurological pathways, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to fully elucidate the exact molecular mechanisms .
Comparación Con Compuestos Similares
4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride can be compared with other similar compounds, such as:
- 4-[(2,4-Dichlorophenoxy)methyl]piperidine
- 4-[(3,5-Dichlorophenoxy)methyl]piperidine
- 4-[(3,4-Difluorophenoxy)methyl]piperidine
These compounds share structural similarities but differ in their chemical and biological properties. The unique substitution pattern on the phenoxy group of this compound contributes to its distinct reactivity and applications .
Propiedades
Número CAS |
553631-65-5 |
|---|---|
Fórmula molecular |
C12H16Cl3NO |
Peso molecular |
296.6 g/mol |
Nombre IUPAC |
4-[(3,4-dichlorophenoxy)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H |
Clave InChI |
YRWFJMYODNXXAC-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1COC2=CC(=C(C=C2)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Piperazine, 1-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B8271269.png)











